molecular formula C8H7N3O B8586629 2-Methylpyrido[3,4-b]pyrazin-3(4H)-one

2-Methylpyrido[3,4-b]pyrazin-3(4H)-one

Cat. No.: B8586629
M. Wt: 161.16 g/mol
InChI Key: GGEXEBXTVZDTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrido[3,4-b]pyrazin-3(4H)-one is a heterocyclic compound that functions as a key molecular scaffold in medicinal chemistry and drug discovery research . Its fused bicyclic structure, incorporating both pyridine and pyrazine rings, is of significant interest for designing novel bioactive molecules . This compound is specifically investigated for its potential application in developing treatments for various neurological and psychiatric disorders . The pyrazine core is a privileged structure in pharmaceuticals, found in numerous compounds with diverse biological activities, underscoring the research value of this scaffold . Researchers utilize this compound as a versatile building block for the synthesis of more complex derivatives. As a solid with a melting point typically in the range of 152-154 °C, consistent with related heterocyclic structures, it is suitable for various synthetic operations . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-4H-pyrido[3,4-b]pyrazin-3-one

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-7-4-9-3-2-6(7)10-5/h2-4H,1H3,(H,11,12)

InChI Key

GGEXEBXTVZDTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives

Compounds like 2-phenoxypyrido[2,3-b]pyrazin-3(4H)-one () share a pyrazinone core but differ in ring fusion ([2,3-b] vs. [3,4-b]). This positional isomerism alters molecular geometry and binding interactions. For example:

  • AKR1B1 Inhibition : Derivatives with [2,3-b] fusion (e.g., compound 4k ) exhibit potent AKR1B1 inhibition (IC₅₀ = 0.023 µM) due to optimal alignment with the enzyme's catalytic site .
  • Antioxidant Activity: Phenolic substituents (e.g., 3,5-dihydroxyphenyl in 4l) enhance radical scavenging, achieving DPPH activity comparable to Trolox .

In contrast, 2-Methylpyrido[3,4-b]pyrazin-3(4H)-one lacks hydroxyl groups, likely reducing antioxidant efficacy but improving metabolic stability .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

European patents (–11, 13) describe 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperidinyl or pyrazolyl substituents. These compounds prioritize kinase or protease inhibition rather than aldose reductase targeting, reflecting divergent therapeutic applications .

Substituent Effects

Methyl vs. Phenoxy Groups

  • This compound (CAS 128102-80-7, ) exhibits moderate lipophilicity (logP ~1.2), favoring blood-brain barrier penetration.
  • 2-Phenoxy Derivatives (e.g., 4k) achieve higher AKR1B1 inhibition (IC₅₀ = 0.023 µM) due to π-π stacking with the enzyme’s hydrophobic pocket .

Amino and Hydroxyl Modifications

  • 4-Methyl-2-methylaminopyrido[2,3-b]pyrazin-3(4H)-one (CAS 112072-67-0, ) introduces an amino group, enhancing hydrogen-bonding capacity but increasing susceptibility to oxidative metabolism .
  • Hydroxyl-Substituted Analogs (e.g., 4l ) show dual AKR1B1 inhibition and antioxidant activity but suffer from poor bioavailability due to high polarity .

Preparation Methods

Mechanism and Key Steps

  • Cyclization : The reaction between 2-methyl-3,4-diaminopyridine and ethyl pyruvate proceeds via nucleophilic attack of the amino groups on the diketone’s carbonyl carbons, followed by dehydration and ring closure.

  • Ketone Retention : The ketone from ethyl pyruvate is retained at position 3 of the pyrazine ring, forming the 3(4H)-one moiety.

Example Reaction Pathway

Functionalization Strategies for Derivatives

Post-cyclization modifications enable diversification of the core structure.

Suzuki-Miyaura Coupling

For aryl-functionalized derivatives, palladium-catalyzed cross-coupling reactions are employed.
Example :

Conditions : Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O (1:1), 90°C.

Challenges and Optimizations

  • Yield Consistency : Cyclization with ethyl pyruvate often yields <40%, necessitating high-purity starting materials and precise temperature control.

  • Regioselectivity : Glyoxal condensation may produce mixtures of regioisomers, requiring chromatographic separation.

  • Scalability : Multi-step protocols (e.g., protection/deprotection) complicate large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylpyrido[3,4-b]pyrazin-3(4H)-one?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization reactions under acidic conditions. For example, reacting aldehyde derivatives with triazole intermediates can form the pyrazolo-pyrido-pyrimidine framework . Key parameters include temperature control (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF), and purification via column chromatography .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on structurally related pyrido-pyrazinones, follow GHS guidelines:

  • Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation of aerosols .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Q. How can the compound’s purity and structural integrity be verified?

  • Methodological Answer :

  • Chromatography : HPLC or TLC with UV detection to assess purity .
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis; HRMS for molecular weight confirmation .
  • Elemental Analysis : Validate empirical formula (e.g., C₈H₇N₃O) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Compare yields in DMSO vs. THF; DMSO may enhance solubility of intermediates .
  • Step Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to confirm activity thresholds .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected kinases .
  • Metabolic Stability Tests : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Substitution Patterns : Introduce methyl, halogen, or aryl groups at positions 2 and 6 to assess steric/electronic effects .
  • Biological Assays : Test derivatives in kinase inhibition assays (e.g., EGFR or VEGFR2) and correlate activity with substituent properties .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer :

  • Rodent Models : Administer compound intravenously (IV) and orally (PO) to measure bioavailability (e.g., Cmax, AUC) .
  • Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs .
  • Metabolite Identification : LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.